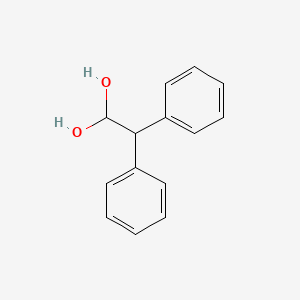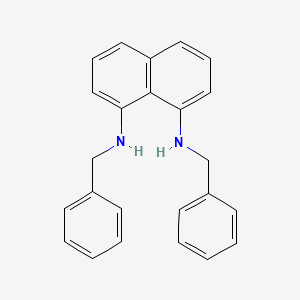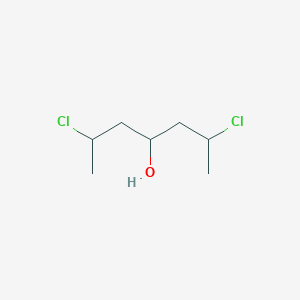
2,6-Dichloroheptan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloroheptan-4-ol is an organic compound characterized by a seven-carbon chain with chlorine atoms attached to the second and sixth carbons and a hydroxyl group attached to the fourth carbon. This compound is part of the class of chlorinated alcohols, which are known for their diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroheptan-4-ol can be achieved through various methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For instance, starting with heptane, a series of controlled chlorination and hydroxylation reactions can be employed to introduce the chlorine atoms and hydroxyl group at the specified positions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 2,6-Dichloroheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of heptan-4-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 2,6-dichloroheptan-4-one or 2,6-dichloroheptanal.
Reduction: Formation of heptan-4-ol.
Substitution: Formation of 2,6-dihydroxyheptan-4-ol or 2,6-diaminoheptan-4-ol.
科学研究应用
2,6-Dichloroheptan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2,6-Dichloroheptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the compound’s reactivity and its ability to penetrate cell membranes. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
相似化合物的比较
2,6-Dichlorohexan-4-ol: Similar structure but with a six-carbon chain.
2,6-Dichlorooctan-4-ol: Similar structure but with an eight-carbon chain.
2,6-Dichlorobutan-4-ol: Similar structure but with a four-carbon chain.
Uniqueness: 2,6-Dichloroheptan-4-ol is unique due to its specific carbon chain length and the positioning of the chlorine atoms and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
属性
CAS 编号 |
113569-09-8 |
|---|---|
分子式 |
C7H14Cl2O |
分子量 |
185.09 g/mol |
IUPAC 名称 |
2,6-dichloroheptan-4-ol |
InChI |
InChI=1S/C7H14Cl2O/c1-5(8)3-7(10)4-6(2)9/h5-7,10H,3-4H2,1-2H3 |
InChI 键 |
DKVCEQNCIARGFK-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(CC(C)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5,8,11,14-Pentaoxabicyclo[13.2.1]octadec-16-ene](/img/structure/B14303016.png)
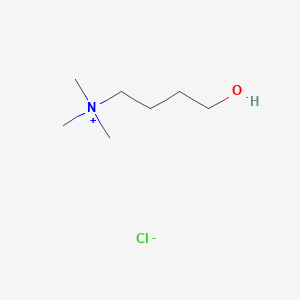
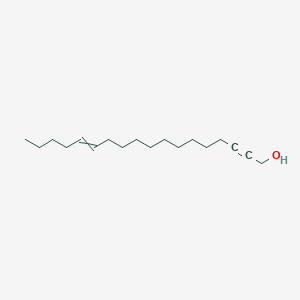
![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
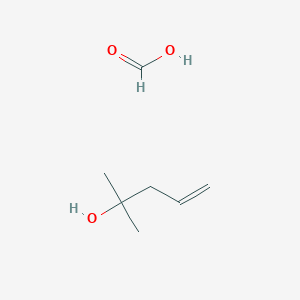
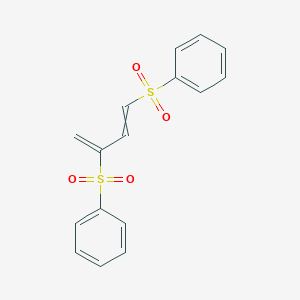
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
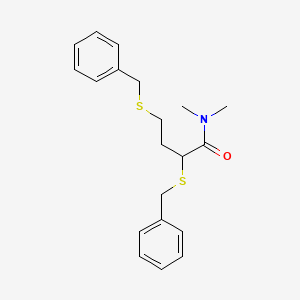
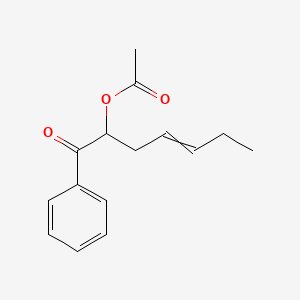
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
